
2,2,2-trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride is an organic compound known for its unique chemical properties and applications. It is characterized by the presence of trifluoromethyl and nitrophenyl groups, which contribute to its reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2,2-trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride typically involves the reaction of trifluoroacetic acid with 2-methyl-3-nitroaniline in the presence of triphenyl phosphine and triethylamine. The reaction is carried out in a carbon tetrachloride solvent under nitrogen protection, followed by heating and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products include derivatives where the chloride is replaced by other functional groups.
Reduction: The major product is the corresponding amine.
Oxidation: Products include oxidized derivatives of the methyl group.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The trifluoromethyl group enhances its electrophilicity, making it a reactive intermediate in many chemical processes. The nitrophenyl group can participate in electron transfer reactions, contributing to its versatility.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-phenylacetimidoyl chloride: Similar in structure but lacks the nitro and methyl groups.
2,2,2-Trifluoro-N-(4-nitrophenyl)acetimidoyl chloride: Similar but with the nitro group in a different position.
Uniqueness
2,2,2-Trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride is unique due to the specific positioning of the nitro and methyl groups, which influence its reactivity and applications. This structural uniqueness allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.
Properties
Molecular Formula |
C9H6ClF3N2O2 |
|---|---|
Molecular Weight |
266.60 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-methyl-3-nitrophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H6ClF3N2O2/c1-5-6(14-8(10)9(11,12)13)3-2-4-7(5)15(16)17/h2-4H,1H3 |
InChI Key |
KJQHIZFFMLTPMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



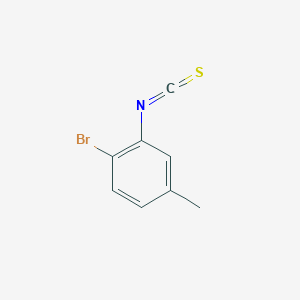
![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine](/img/structure/B13687052.png)
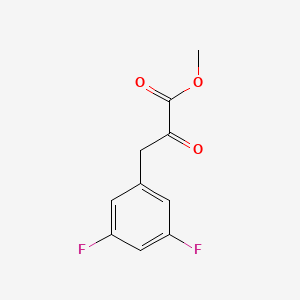
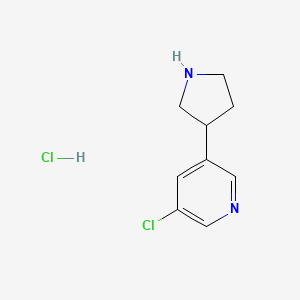
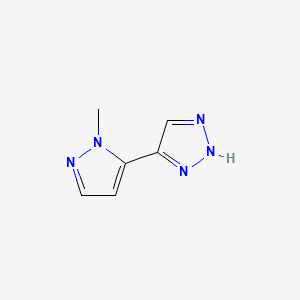
![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)

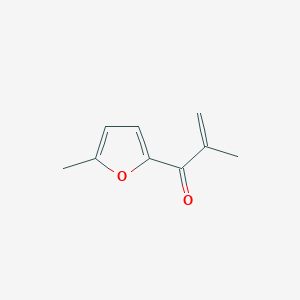
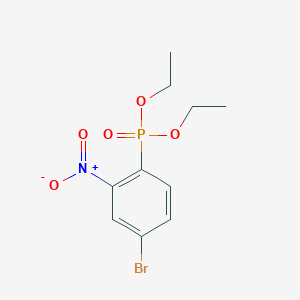

![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)
![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)

